Cas no 83790-87-8 (De(diethylaminomethyldiiodo) Amiodarone)

De(diethylaminomethyldiiodo) Amiodarone structure
83790-87-8 structure
De(diethylaminomethyldiiodo) Amiodarone
83790-87-8
C20H20O3
308.371006011963
MFCD11215603
724935
3019323

De(diethylaminomethyldiiodo) Amiodarone Properties

Names and Identifiers

    • Methanone,(2-butyl-3-benzofuranyl)(4-methoxyphenyl)-
    • De(diethylaminomethyldiiodo) Amiodarone
    • (2-butyl-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone
    • (2-BUTYLBENZOFURAN-3-YL)(4-METHOXYPHENYL)METHANONE
    • (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone
    • C20H20O3
    • ZECBGDFBAKHQFF-UHFFFAOYSA-N
    • 2853AH
    • 2-butyl-3-(4-methoxybenzoyl)benzofuran
    • (2-Butylbenzofuran-3-yl)(4-methoxyphenyl) ketone
    • (2-Butyl-3-benzofuranyl)(4-methoxyphenyl)methanone (ACI)
    • Ketone, 2-butyl-3-benzofuranyl p-methoxyphenyl (7CI)
    • (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
    • W-111586
    • DTXSID00232647
    • (2-butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
    • Ketone, 2-butyl-3-benzofuranyl p-methoxyphenyl
    • CS-M1368
    • EINECS 280-851-4
    • CS-13884
    • Methanone, (2-butyl-3-benzofuranyl)(4-methoxyphenyl)-
    • 83790-87-8
    • AKOS027422465
    • (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)ketone
    • M927JPG6TR
    • DB-246794
    • NS00038295
    • (2-Butyl-3-benzofuranyl)(4-methoxyphenyl)methanone
    • SCHEMBL9591605
    • 2-BUTYL-3-(4-METHOXYBENZOYL)-1-BENZOFURAN
    • +Expand
    • MFCD11215603
    • ZECBGDFBAKHQFF-UHFFFAOYSA-N
    • 1S/C20H20O3/c1-3-4-8-18-19(16-7-5-6-9-17(16)23-18)20(21)14-10-12-15(22-2)13-11-14/h5-7,9-13H,3-4,8H2,1-2H3
    • O=C(C1C2C(=CC=CC=2)OC=1CCCC)C1C=CC(OC)=CC=1

Computed Properties

  • 308.141245
  • 0
  • 3
  • 6
  • 308.141245
  • 23
  • 386
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 5.5
  • 39.4

Experimental Properties

  • 1.583
  • 472°C at 760 mmHg
  • NA
  • 0.0±1.2 mmHg at 25°C
  • 239.3°C
  • 1.124

De(diethylaminomethyldiiodo) Amiodarone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P008IMV-250mg
Methanone,(2-butyl-3-benzofuranyl)(4-methoxyphenyl)-
83790-87-8 97%
250mg
$39.00 2024-04-21
A2B Chem LLC
AD96599-100mg
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
83790-87-8 98%
100mg
$74.00
Aaron
AR008IV7-100mg
Methanone,(2-butyl-3-benzofuranyl)(4-methoxyphenyl)-
83790-87-8 98%
100mg
$39.00
Ambeed
A807909-100mg
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
83790-87-8 97%
100mg
$32.0 2024-07-24
Biosynth
IB31765-25 mg
2-N-Butyl 3-(4-methoxy benzoyl)-benzofuran
83790-87-8
25mg
$109.75
Chemenu
CM526032-100mg
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
83790-87-8 97%
100mg
$102 2023-02-17
eNovation Chemicals LLC
D766796-100mg
Methanone,(2-butyl-3-benzofuranyl)(4-methoxyphenyl)-
83790-87-8 98%
100mg
$230 2022-06-09
TRC
D228420-100mg
De(diethylaminomethyldiiodo) Amiodarone
83790-87-8
100mg
$ 227.00 2023-09-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTS717-100mg
2-butyl-3-(4-methoxybenzoyl)-1-benzofuran
83790-87-8 95%
100mg
¥356.0
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057616-100mg
(2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone
83790-87-8 98%
100mg
¥373.00 2024-07-28

De(diethylaminomethyldiiodo) Amiodarone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Benzene
Reference
Preparation of 2-butyl-3-(4-methoxybenzoyl)benzofuran derivatives
, Poland, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 0 °C → 25 °C; 2 h, 25 °C
1.3 Reagents: Water ;  cooled
Reference
Structure-Guided Design of a Small-Molecule Activator of Sirtuin-3 that Modulates Autophagy in Triple Negative Breast Cancer
Zhang, Jin; et al, Journal of Medicinal Chemistry, 2021, 64(19), 14192-14216

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Aluminum chloride Solvents: Nitromethane ;  6 h, 80 °C
Reference
Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds
Huang, Wenbo; et al, Journal of Organic Chemistry, 2019, 84(5), 2941-2950

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C → 0 °C
1.2 Reagents: Methanol ;  0 °C
1.3 Catalysts: Zinc nitrate Solvents: Dimethylformamide ;  100 °C
1.4 Reagents: Triphenylphosphonium bromide Solvents: Acetonitrile ;  reflux
1.5 Reagents: Triethylamine Solvents: Toluene ;  reflux
1.6 Reagents: Tin tetrachloride Solvents: Carbon disulfide ;  0 °C → rt
1.7 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
Reference
Synthesis of 2,3-disubstituted benzofurans on solid-support
Jung, Chun-Won; et al, Tetrahedron Letters, 2010, 51(50), 6588-6589

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  overnight, rt → reflux
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: N-Bromosuccinimide Catalysts: Aluminum chloride Solvents: Nitromethane ;  6 h, 80 °C
Reference
Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds
Huang, Wenbo; et al, Journal of Organic Chemistry, 2019, 84(5), 2941-2950

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydroquinone ;  4 h, 150 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Aluminum chloride Solvents: Nitromethane ;  6 h, 80 °C
Reference
Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds
Huang, Wenbo; et al, Journal of Organic Chemistry, 2019, 84(5), 2941-2950

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium iodide ,  Nickel ,  Cuprous iodide Solvents: Toluene ;  20 h, 50 °C
2.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
2.2 Solvents: Dichloromethane ;  0 °C; 0 °C → 25 °C; 2 h, 25 °C
2.3 Reagents: Water ;  cooled
Reference
Structure-Guided Design of a Small-Molecule Activator of Sirtuin-3 that Modulates Autophagy in Triple Negative Breast Cancer
Zhang, Jin; et al, Journal of Medicinal Chemistry, 2021, 64(19), 14192-14216

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: 1,2-Dichlorobenzene
Reference
Acylation of a substituted benzofuran over an HY zeolite and its subsequent deacylation and reacylation
Amouzegh, Patricia; et al, Catalysis Letters, 1995, 34, 389-94

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: 1,2-Dichlorobenzene
Reference
Acylation of a substituted benzofuran over an HY zeolite and its subsequent deacylation and reacylation
Amouzegh, Patricia; et al, Catalysis Letters, 1995, 34, 389-94

De(diethylaminomethyldiiodo) Amiodarone Raw materials

De(diethylaminomethyldiiodo) Amiodarone Preparation Products

De(diethylaminomethyldiiodo) Amiodarone Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:83790-87-8)
TANG SI LEI
15026964105
2881489226@qq.com

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